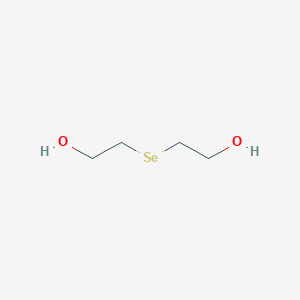

Ethanol, 2,2'-selenobis-

Description

Properties

CAS No. |

27974-49-8 |

|---|---|

Molecular Formula |

C4H10O2Se |

Molecular Weight |

169.09 g/mol |

IUPAC Name |

2-(2-hydroxyethylselanyl)ethanol |

InChI |

InChI=1S/C4H10O2Se/c5-1-3-7-4-2-6/h5-6H,1-4H2 |

InChI Key |

OKHBFOYSUUVFAZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Se]CCO)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethanol, 2,2 Selenobis

Established Synthetic Routes to Selenodiols

The traditional and most direct method for synthesizing symmetrical β-hydroxy selenides like Ethanol (B145695), 2,2'-selenobis- involves the ring-opening of epoxides with a selenium nucleophile. chemrevlett.commdpi.com This approach is valued for its high atom economy and reliability.

A primary established route involves the reaction of a nucleophilic selenium source with two equivalents of an epoxide. For the specific synthesis of Ethanol, 2,2'-selenobis-, ethylene (B1197577) oxide serves as the epoxide precursor. The selenium nucleophile is typically generated in situ. One common method is the reduction of elemental selenium (Se) with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or rongalite (sodium hydroxymethanesulfinate) to form sodium selenide (B1212193) (Na₂Se). arkat-usa.orgnih.gov

The general reaction is as follows: Se + Reducing Agent → Se²⁻ Se²⁻ + 2 (CH₂CH₂)O → Se(CH₂CH₂OH)₂

This method has been utilized for the large-scale synthesis of bis(2-hydroxyethyl) selenide, which is a valuable precursor for creating selenium-containing condensation polymers like polyesters and polyurethanes. researchgate.netcapes.gov.bralljournals.cn

Another established pathway is the hydroxyselenenylation of alkenes, where an alkene is treated with an electrophilic selenium reagent in the presence of water. chemrevlett.comchemrevlett.com While versatile for many β-hydroxy selenides, the direct synthesis of Ethanol, 2,2'-selenobis- via this route is less common than the epoxide-opening pathway.

Novel Approaches for the Synthesis of Ethanol, 2,2'-selenobis-

Recent advancements in organic synthesis have introduced novel methods that offer milder conditions, higher selectivity, and improved environmental profiles. These include electrochemical, photochemical, and biocatalytic approaches.

Electrochemical Synthesis: Electrosynthesis has emerged as a powerful, green tool for forming C-Se bonds. conicet.gov.ar β-hydroxy selenides can be synthesized by the electrochemical oxyselenation of alkenes with diselenides and water. researchgate.netresearchgate.net This method often proceeds at room temperature without the need for external chemical oxidants or catalysts, generating the reactive selenium species through controlled potential electrolysis. rsc.org

Photochemical Synthesis: Visible-light-mediated protocols represent another innovative strategy. These reactions often use a photosensitizer, like eosin (B541160) Y, to catalyze the hydroxyselenylation of alkenes under mild conditions, using light as the energy source. researchgate.net

Electro-enzymatic Cascade Synthesis: A cutting-edge approach combines electrochemistry with enzyme catalysis for the stereodivergent synthesis of chiral β-hydroxy selenides. acs.orgnih.gov This one-pot process uses an electric current to drive the enzymatic reduction of a precursor, achieving high yields and stereoselectivity under exceptionally mild, green conditions. acs.orgacs.org While often applied to more complex chiral molecules, the principles are applicable to the broader class of selenodiols.

Optimization of Reaction Conditions for Ethanol, 2,2'-selenobis- Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and byproducts. For the synthesis of β-hydroxy selenides, key parameters include the choice of solvent, temperature, catalyst, and the stoichiometry of reagents.

In the synthesis from elemental selenium and epoxides, a significant challenge is preventing the formation of the corresponding diselenide byproduct (e.g., bis(2-hydroxyethyl) diselenide). Researchers have optimized this reaction by carefully controlling the stoichiometry of the reducing agent and the reaction time. For instance, using two equivalents of rongalite and four equivalents of sodium hydroxide (B78521) in water at room temperature for 30 minutes before adding the epoxide was found to selectively produce the desired selenide. arkat-usa.org

The table below shows the results from a study optimizing the synthesis of β-hydroxy selenides from various epoxides using a rongalite-based reducing system in water.

| Epoxide Substrate | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Styrene oxide | 24 | 80 | arkat-usa.org |

| 1,2-Epoxyoctane | 24 | 72 | arkat-usa.org |

| Glycidyl methyl ether | 24 | 75 | arkat-usa.org |

| Cyclohexene oxide | 24 | 49 | arkat-usa.org |

For photochemical methods, optimization involves screening different photosensitizers, solvents, and light sources. A study on the photo-catalyzed hydroxy-selenylation of styrenes found that using eosin Y as the catalyst in DMSO under blue LED irradiation for 2 hours gave the optimal yield of the desired β-hydroxy selenide. researchgate.net

| Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| DMSO | 1 | 65 | researchgate.net |

| DMSO | 2 | 73 | researchgate.net |

| CH₃CN | 2 | 55 | researchgate.net |

| DCM | 2 | 25 | researchgate.net |

| Toluene | 2 | <10 | researchgate.net |

Green Chemistry Principles in the Synthesis of Selenium-Containing Compounds

The field of organoselenium chemistry is increasingly adopting green chemistry principles to reduce its environmental impact. mdpi.com This involves developing methodologies that are more energy-efficient, use safer solvents, and generate less waste. Current time information in Bangalore, IN.scispace.com

Key green strategies relevant to the synthesis of Ethanol, 2,2'-selenobis- include:

Use of Alternative Solvents: Water is an ideal green solvent, and methods for synthesizing β-hydroxy selenides have been successfully developed "on-water". arkat-usa.org Other alternative solvents include ionic liquids, glycerol, and polyethylene (B3416737) glycol (PEG), which are often non-volatile and recyclable. scispace.comtandfonline.com

Alternative Energy Sources: As discussed in novel approaches, electrochemistry, photochemistry, and sonochemistry (ultrasound) provide energy-efficient alternatives to conventional heating. mdpi.comscispace.com Ultrasound irradiation, for example, has been used for the ring-opening of epoxides with diphenyl diselenide in a PEG-400–H₂O mixture, leading to high yields in short reaction times. scispace.com

Catalysis: The use of catalysts, rather than stoichiometric reagents, improves atom economy. This includes the development of organocatalysts and recyclable catalysts. mdpi.com Electrochemical methods that are catalyst- and oxidant-free are particularly noteworthy for their environmental benefits. rsc.org

Atom Economy: Synthetic routes like the ring-opening of epoxides are inherently atom-economical, as all atoms from the reactants are incorporated into the final product. Designing syntheses with fewer steps and high yields is a core principle of green chemistry. acs.org

The continuous development of these greener methodologies is crucial for the sustainable future of organoselenium chemistry. mdpi.com

Chemical Reactivity and Reaction Mechanisms of Ethanol, 2,2 Selenobis

Oxidative Reactivity of the Selenobis- Moiety

The selenium atom in Ethanol (B145695), 2,2'-selenobis- exists in the +2 oxidation state and is susceptible to oxidation. This reactivity is a hallmark of selenoethers and is central to many of their applications. The oxidation typically occurs at the selenium center, converting the selenide (B1212193) to a selenoxide and subsequently to a selenone. nih.gov

The general progression of oxidation is as follows: Se(CH₂CH₂OH)₂ (Selenide, Se(II)) → O=Se(CH₂CH₂OH)₂ (Selenoxide, Se(IV)) → O₂Se(CH₂CH₂OH)₂ (Selenone, Se(VI))

Common oxidizing agents such as hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperoxybenzoic acid (m-CPBA) can be used to effect these transformations. wikipedia.org The oxidation of selenoethers to selenoxides is generally a facile process. For instance, the oxidation of various selenoethers with dimethyldioxirane (B1199080) (DMDO) cleanly yields the corresponding stable selenoxides. nih.gov In some cases, the presence of a beta-heteroatom in the alkyl chain can suppress common side reactions like syn-elimination, leading to stable selenoxide products. nih.gov

The mechanism of oxidation can be influenced by factors such as the solvent. academie-sciences.frresearchgate.net Studies on alkyl aromatic selenoethers have shown that the polarity of the solvent can dictate whether the reaction proceeds through a monomolecular or bimolecular pathway after the initial electron transfer. academie-sciences.fr For many selenoethers, oxidation to the corresponding selenoxide is a key step in catalytic cycles, for example, in mimicking the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). researchgate.net

Table 1: General Oxidative Reactions of the Selenoether Moiety

| Oxidizing Agent | Initial Product | Final Product (with excess oxidant) |

| Hydrogen Peroxide (H₂O₂) | Selenoxide | Selenone |

| Ozone (O₃) | Selenoxide | Selenone |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Selenoxide | Selenone |

| Dimethyldioxirane (DMDO) | Selenoxide | Selenone |

Nucleophilic and Electrophilic Transformations of Ethanol, 2,2'-selenobis-

The dual functionality of Ethanol, 2,2'-selenobis- allows it to participate in both nucleophilic and electrophilic reactions at different sites within the molecule.

Nucleophilic Reactivity

The selenium atom in the selenoether linkage is highly nucleophilic, more so than the sulfur atom in an analogous thioether. wikipedia.org This high nucleophilicity allows it to react readily with electrophiles. For example, selenoethers react with alkyl halides to form stable, isolable selenonium salts. wikipedia.org

Reaction with an alkyl halide (R-X): Se(CH₂CH₂OH)₂ + R-X → [R-Se⁺(CH₂CH₂OH)₂]X⁻ (A Selenonium Salt)

Furthermore, the two primary alcohol groups are also nucleophilic centers. nih.gov They can react with a variety of electrophiles, a property that has been exploited in polymer chemistry. Specifically, bis(2-hydroxyethyl) selenide has been used as a monomer in condensation polymerizations to create selenium-containing polyesters and polyurethanes. scispace.comresearchgate.netalljournals.cn In these reactions, the hydroxyl groups attack electrophilic centers (e.g., acyl chlorides or isocyanates) to form the respective polymer linkages.

Electrophilic Reactivity

While the selenium atom is primarily nucleophilic, the carbon atoms of the ethyl groups can act as electrophilic centers under certain conditions. The hydroxyl group of an alcohol is a poor leaving group, but it can be activated by protonation in a strong acid. libretexts.org This converts the -OH group into a good leaving group (-OH₂⁺, water), allowing the adjacent carbon to be attacked by a nucleophile. libretexts.orgchemrevlett.com

Activation and Substitution:

Se(CH₂CH₂OH)₂ + H⁺ ⇌ Se(CH₂CH₂OH)(CH₂CH₂OH₂⁺) (Protonation)

Se(CH₂CH₂OH)(CH₂CH₂OH₂⁺) + Nu⁻ → Se(CH₂CH₂OH)(CH₂CH₂Nu) + H₂O (Nucleophilic attack)

This type of reaction is common for alcohols, enabling their conversion to alkyl halides using hydrohalic acids (e.g., HBr, HCl). chemrevlett.com The success of this transformation depends on using a nucleophile that is a weak base, such as a halide ion, to avoid deprotonation of the acid catalyst. libretexts.org

Photochemical and Thermochemical Pathways Involving Ethanol, 2,2'-selenobis-

Photochemical Pathways

Photochemical reactions are initiated by the absorption of light. msu.edu For organoselenium compounds, this can lead to the homolytic cleavage of C-Se or Se-Se bonds, generating radical species. chemrxiv.org While specific photochemical studies on Ethanol, 2,2'-selenobis- are not widely documented, general principles suggest that irradiation with UV light could lead to the cleavage of the C-Se bond to form a 2-hydroxyethyl radical and a selanyl (B1231334) radical.

Hypothetical Photochemical Cleavage: Se(CH₂CH₂OH)₂ + hν → •CH₂CH₂OH + •SeCH₂CH₂OH

Such pathways are utilized in synthetic chemistry; for example, light can promote the generation of seleno radicals from diselenides, which then participate in anti-Markovnikov additions to alkenes. chemrxiv.org The first law of photochemistry dictates that light must be absorbed for a reaction to occur, and the efficiency of the process is measured by the quantum yield (Φ). msu.edubkcc.ac.in

Thermochemical Pathways

Mechanistic Investigations of Ethanol, 2,2'-selenobis--Mediated Reactions

The mechanisms of reactions involving Ethanol, 2,2'-selenobis- are inferred from studies of analogous selenoethers and alcohols.

Oxidation Mechanism: The oxidation of the selenide to a selenoxide is believed to proceed via a direct oxygen atom transfer from the oxidant (e.g., H₂O₂) to the selenium atom. Further oxidation to the selenone follows a similar pathway. The kinetics and specific intermediates can be solvent-dependent. academie-sciences.fr

Nucleophilic Substitution at Selenium: When the selenium atom acts as a nucleophile, for example, in the reaction with an alkyl halide, the mechanism is a classic Sₙ2 reaction. The lone pair of electrons on the selenium atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a C-Se bond, resulting in a selenonium salt. wikipedia.org

Electrophilic Addition Involving Selenium: While not a reaction of Ethanol, 2,2'-selenobis- itself, a key mechanism in organoselenium chemistry involves the reaction of an electrophilic selenium species (like PhSe⁺) with an alkene. This proceeds through a cyclic seleniranium ion intermediate. nih.govcardiff.ac.uk This three-membered ring is then opened by a nucleophile (which could be one of the hydroxyl groups of another molecule of Ethanol, 2,2'-selenobis- in a hypothetical reaction) in an anti-fashion. nih.gov

Reactions of the Hydroxyl Group: The reactions involving the alcohol moieties follow well-established mechanisms. For instance, acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom, and subsequent elimination of water. The nucleophilic substitution of the hydroxyl group, after activation by an acid, proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol. chemrevlett.com For the primary alcohols in Ethanol, 2,2'-selenobis-, an Sₙ2 pathway is expected.

Coordination Chemistry of Ethanol, 2,2 Selenobis As a Ligand

Ligand Design Principles for Organoselenium Donor Atoms

The design of ligands is a critical aspect of developing new transition metal catalytic systems and coordination compounds. mathnet.ruresearchgate.net Organoselenium compounds have emerged as valuable scaffolds for ligands due to a combination of favorable properties. mathnet.rursc.org

Key characteristics that make organoselenium compounds suitable as ligands include:

Excellent Electron-Donating Properties : The selenium atom is an effective electron donor, which facilitates the formation of stable coordinate bonds with transition metals. mathnet.ru

Stability : Many organoselenium ligands exhibit good thermal and air-stability, which is advantageous for practical applications and handling. researchgate.net

Tunability : The electronic and steric properties of the ligand can be systematically modified by changing the substituents on the selenium atom or the organic backbone. This "fine-tuning" allows for precise control over the catalytic activity and selectivity of the resulting metal complexes. researchgate.net

Solubility : They often show good solubility in a variety of common organic solvents, simplifying synthesis and catalysis in homogeneous systems. mathnet.ru

In the context of Ethanol (B145695), 2,2'-selenobis-, the design incorporates two-carbon chains separating the selenium donor from the hydroxyl groups. This spacing provides flexibility, allowing the ligand to adopt different conformations to accommodate the geometric preferences of various metal centers. The hydroxyl groups introduce the potential for chelation, forming stable five-membered rings (Se-C-C-O-M), or for bridging between multiple metal centers. The design principles for such ligands often leverage the synergistic effect of having both soft (Se) and hard (O) donor atoms, making them adaptable to a range of metal ions.

Complexation Behavior of Ethanol, 2,2'-selenobis- with Transition Metals

Ethanol, 2,2'-selenobis- is expected to function as a neutral, potentially bidentate or tridentate chelating ligand, or as a bridging ligand. The coordination behavior is largely dictated by the nature of the transition metal center and the reaction conditions.

As a Bidentate (Se, O) Ligand : The ligand can coordinate to a single metal center through the selenium atom and one of the hydroxyl groups, forming a stable chelate ring. This mode of coordination is common for ligands with similar structures. researchgate.net

As a Bridging Ligand : The ligand can bridge two or more metal centers. This can occur in several ways: the selenium atom can bridge two metals, or the two hydroxyl groups can coordinate to different metal centers, or a combination thereof. This behavior can lead to the formation of dimeric, oligomeric, or polymeric coordination polymers. researchgate.net

As a Tridentate (O, Se, O) Ligand : In some cases, the ligand might coordinate to a single metal center through both oxygen atoms and the central selenium atom, particularly with metal ions that can accommodate a larger coordination number.

The preference for hard or soft donors by the metal ion plays a crucial role. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, soft metal ions like Pd(II), Pt(II), and Au(I) are expected to form strong bonds with the soft selenium donor. csic.es Harder metal ions such as Cr(III), Fe(III), and Co(III) would preferentially coordinate to the hard oxygen donors of the hydroxyl groups. asianpubs.org Intermediate or borderline metal ions like Cu(II), Ni(II), and Zn(II) can coordinate effectively with both donor types, making them prime candidates for forming stable chelates with Ethanol, 2,2'-selenobis-. nih.gov

Spectroscopic and Structural Characterization of Metal-Selenobis- Complexes

The formation and structure of metal complexes with Ethanol, 2,2'-selenobis- can be elucidated using a combination of spectroscopic and analytical techniques. jeol.com While specific data for complexes of this exact ligand are not abundant, the expected characterization results can be inferred from studies on analogous selenoether and alcohol-containing ligands. researchgate.netasianpubs.orgnpaa.in

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying which donor groups are involved in coordination.

O-H Stretching : The free ligand will show a broad absorption band for the hydroxyl group (ν(O-H)), typically in the range of 3200-3500 cm⁻¹. Upon coordination of the oxygen to a metal center and subsequent deprotonation, this band will disappear. asianpubs.org If the hydroxyl group coordinates without deprotonation, the band will shift, usually to a lower frequency.

C-O Stretching : The stretching vibration of the C-O bond, found around 1050-1150 cm⁻¹, is expected to shift upon coordination. The direction of the shift depends on the nature of the interaction. asianpubs.org

M-Se and M-O Vibrations : New bands appearing in the far-IR region (typically below 600 cm⁻¹) can often be assigned to the stretching vibrations of the newly formed metal-selenium (M-Se) and metal-oxygen (M-O) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Protons on the carbon atoms adjacent to the selenium and oxygen atoms (the -CH₂- groups) will experience a shift in their resonance upon complexation due to the change in the electronic environment.

¹³C NMR : Similar to ¹H NMR, the carbon signals, especially those of the -CH₂- groups, will be shifted upon coordination.

⁷⁷Se NMR : This technique is highly informative for organoselenium compounds. The chemical shift of the ⁷⁷Se nucleus is very sensitive to its coordination environment. A significant downfield or upfield shift upon complexation provides direct evidence of the selenium atom's involvement in bonding to the metal. researchgate.net

| Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Reference |

| IR Spectroscopy | Broad ν(O-H) band ~3200-3500 cm⁻¹ | Disappearance or shift of ν(O-H) band | asianpubs.org |

| ν(C-O) band ~1050-1150 cm⁻¹ | Shift in ν(C-O) frequency | asianpubs.org | |

| - | Appearance of new M-O and M-Se bands in far-IR | npaa.in | |

| NMR Spectroscopy | Characteristic shifts for -CH₂- protons | Downfield or upfield shift of -CH₂- proton signals | asianpubs.org |

| ⁷⁷Se NMR | Characteristic chemical shift | Significant shift in resonance, indicating Se coordination | researchgate.net |

Influence of Metal Centers on the Reactivity of Coordinated Ethanol, 2,2'-selenobis-

The coordination of Ethanol, 2,2'-selenobis- to a transition metal center can significantly alter the reactivity of the ligand itself. The nature of the metal ion—its size, charge, and electronic configuration—is a key determinant of these changes. nih.govmdpi.com

Enhanced Acidity of Hydroxyl Groups : Coordination of the hydroxyl oxygen to a Lewis acidic metal center withdraws electron density from the O-H bond. This polarization increases the acidity of the hydroxyl proton, making it easier to deprotonate. msu.edu This can be a crucial step in catalytic cycles where the ligand acts as a proton shuttle.

Activation of C-O Bonds : The C-O bond can be activated towards nucleophilic attack or elimination reactions upon coordination to a metal. The extent of this activation depends on the Lewis acidity and back-bonding capabilities of the metal.

Modification of Selenium Redox Chemistry : The selenium atom in a selenoether ligand can undergo oxidation. The redox potential for this process can be modified by coordination to a metal center. Electron-withdrawing metal centers will make the selenium atom more difficult to oxidize, while electron-donating metals could facilitate oxidation. This is relevant in the context of designing catalysts for oxidation reactions where a Se(II)/Se(IV) cycle might be involved.

Geometric Constraints : The metal center imposes specific coordination geometries (e.g., square planar, tetrahedral, octahedral), which in turn dictates the conformation of the coordinated ligand. uci.edulibretexts.org This can orient the reactive sites of the ligand in a specific way, leading to enhanced stereoselectivity or regioselectivity in reactions involving the complex. For example, a metal requiring a square planar geometry might favor the bidentate (Se, O) chelation mode, influencing which functional groups on a substrate can interact with the complex.

In essence, the metal center does not act as a passive scaffold but actively modulates the electronic and steric properties of the coordinated Ethanol, 2,2'-selenobis- ligand, opening up new avenues for reactivity and catalysis. rsc.org

Catalytic Applications of Ethanol, 2,2 Selenobis and Its Derivatives

Organocatalytic Applications of Selenodiols

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a valuable alternative to traditional metal-based catalysts. researchgate.netscienceopen.com Selenodiols, such as Ethanol (B145695), 2,2'-selenobis-, and their derivatives have emerged as promising organocatalysts, particularly in asymmetric synthesis. The catalytic potential of these compounds stems from the ability of the selenium atom to act as a Lewis base and the hydroxyl groups to act as Lewis acids or hydrogen-bond donors, enabling a bifunctional activation of substrates.

Chiral bifunctional selenides derived from structures analogous to selenodiols have demonstrated significant efficacy in asymmetric halolactonizations. researchgate.net These catalysts, often incorporating a chiral backbone like 1,1′-bi-2-naphthol (BINOL), utilize both the selenide (B1212193) moiety and a hydroxyl group to achieve high levels of enantioselectivity in the synthesis of chiral γ-butyrolactones. researchgate.net The cooperative action of the selenium and hydroxyl groups is crucial for the catalytic performance. researchgate.net Similarly, chiral bifunctional selenides and selenonium salts bearing a urea (B33335) group, which can also engage in hydrogen bonding, have been shown to promote asymmetric halocyclizations with good to high enantioselectivity. researchgate.net

The development of chiral selenium catalysts is a significant area of research in organocatalysis, with a continuous desire for new structures with improved reactivity and selectivity. researchgate.net The application of cinchona alkaloid-based selenoureas as bifunctional catalysts in Michael reactions has yielded chiral adducts with high enantiomeric excess. nih.gov These catalysts operate through hydrogen-bonding interactions, where the selenourea (B1239437) moiety activates the electrophile. nih.gov

Table 1: Performance of Chiral Selenide Organocatalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Substrate | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| BINOL-derived chiral bifunctional selenide | Iodolactonization | 4-Aryl-4-pentenoic acids | Moderate to good | researchgate.net |

| Chiral bifunctional selenide with urea group | Halocyclization | Alkenoic acids | Good to high | researchgate.net |

| Cinchona alkaloid-based selenourea | Michael Addition | Dithiomalonate and nitrostyrene | Up to 96% | nih.gov |

| Cinchona alkaloid-based selenourea | Michael-hemiacetalization | Benzylidene pyruvate (B1213749) and dimedone | Up to 93% | nih.gov |

Metal-Catalyzed Reactions Utilizing Ethanol, 2,2'-selenobis- as a Ligand

The hydroxyl and selenide functionalities of Ethanol, 2,2'-selenobis- make it an attractive candidate as a ligand in transition metal catalysis. The selenium atom can coordinate to a metal center as a soft donor, while the hydroxyl groups can either coordinate directly to the metal or participate in secondary interactions, such as hydrogen bonding with substrates or other ligands. This can influence the electronic and steric environment of the metal catalyst, thereby tuning its reactivity and selectivity. researchgate.net

Transition metal complexes featuring selenium-containing ligands have been successfully employed in a variety of catalytic transformations, including reduction, oxidation, and hydrofunctionalization reactions. researchgate.net For instance, ruthenium complexes with selenium-containing ligands have shown excellent activity in the N-alkylation of anilines with alcohols. researchgate.net In some cases, selenium-ligated metal complexes have demonstrated superior catalytic efficiency compared to their sulfur-containing counterparts. researchgate.net

The coordination of alcohols to metal centers is a well-established phenomenon, and crystalline hexa-ethanol metal salts have been synthesized. at.uaresearchgate.net This indicates that the hydroxyl groups of Ethanol, 2,2'-selenobis- could readily coordinate to a metal ion. The ability of this compound to act as a bidentate or even tridentate ligand (coordinating through Se and one or both O atoms) could lead to the formation of stable and catalytically active metal complexes. The design of ligands that can engage in noncovalent interactions with the substrate is a key strategy in enantioselective transition metal catalysis. mdpi.com The hydroxyl groups of Ethanol, 2,2'-selenobis- could play such a role, directing the stereochemical outcome of a reaction.

Table 2: Examples of Metal-Catalyzed Reactions with Selenium-Containing Ligands

| Metal | Ligand Type | Reaction | Catalytic Outcome | Reference |

|---|---|---|---|---|

| Ruthenium | Selenium-supported pincer ligand | N-alkylation of o-phenylenediamine | Good to excellent activity | researchgate.net |

| Ruthenium | Selenium-supported pincer ligand | Aerobic oxidation of benzyl (B1604629) alcohols | Efficient conversion to aldehydes | researchgate.net |

| Iron | Cyclopentadienone with coordinated alcohol | Hydrogenation of aldehydes | Active catalyst | nih.gov |

| Ruthenium/Rhodium | Heterobimetallic complex | Oppenauer-type oxidation of alcohols | Potent catalyst precursor | researchgate.net |

Role of Ethanol, 2,2'-selenobis- in Redox Catalysis

Organoselenium compounds are well-known for their ability to catalyze redox reactions, often mimicking the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx). researchgate.netresearchgate.net This enzyme plays a crucial role in biological systems by reducing harmful hydroperoxides to alcohols, thereby protecting cells from oxidative damage. researchgate.netnih.gov The catalytic activity of these selenium compounds is centered on the redox chemistry of the selenium atom.

The proposed catalytic cycle for GPx mimics involves the oxidation of the selenol (RSeH) or selenide (RSeR') to a selenenic acid (RSeOH) or selenoxide (R(O)SeR'), respectively, by a peroxide. This oxidized selenium species is then reduced back to the active form by a thiol, such as glutathione (GSH). researchgate.net A key intermediate in this cycle is often a selenenylsulfide (RSeSR'). researchgate.net

Ethanol, 2,2'-selenobis- can be expected to exhibit similar redox catalytic activity. The selenium atom can be oxidized by peroxides, and the resulting selenoxide can then be reduced by a suitable reducing agent. The presence of the hydroxyl groups may influence the solubility and reactivity of the catalyst in different solvent systems. The antioxidant properties of novel selenenylsulfides, which are key intermediates in the GPx catalytic cycle, have been evaluated, showing their potential as GPx mimics. documentsdelivered.commdpi.com

Table 3: Key Intermediates and Species in the Catalytic Cycle of GPx Mimics

| Species | Chemical Formula/Structure | Role in Catalytic Cycle | Reference |

|---|---|---|---|

| Selenide/Selenol | R-Se-R / R-Se-H | Active catalyst form | researchgate.net |

| Selenoxide/Selenenic acid | R-Se(=O)-R / R-Se-OH | Oxidized intermediate | researchgate.net |

| Selenenylsulfide | R-Se-S-R' | Key intermediate | researchgate.net |

| Peroxide | ROOH | Oxidizing substrate | researchgate.net |

| Thiol (e.g., Glutathione) | R'SH | Reducing agent | researchgate.net |

Heterogeneous Catalysis Incorporating Ethanol, 2,2'-selenobis- Moieties

Heterogeneous catalysis offers several advantages over homogeneous systems, including ease of catalyst separation and recycling. mdpi.comresearchgate.net The immobilization of catalytically active species onto solid supports is a common strategy to create heterogeneous catalysts. researchgate.netrsc.org The hydroxyl groups of Ethanol, 2,2'-selenobis- provide convenient handles for its covalent attachment to a variety of solid supports, such as polymers, silica, or alumina. researchgate.net

Polymer-supported organometallic catalysts have been widely used in organic synthesis, demonstrating the feasibility of immobilizing molecular catalysts. nih.gov By grafting Ethanol, 2,2'-selenobis- onto a polymer backbone, a new class of heterogeneous catalysts could be developed. The selenium center would act as the catalytic site, while the polymer support would provide the desired physical properties for use in different reactor configurations, such as packed-bed or continuous-flow systems.

The choice of the support material can significantly influence the performance of the catalyst by affecting factors such as substrate diffusion, local concentration of reactants, and catalyst stability. mdpi.comchemrxiv.orgmdpi.com For instance, polymer-supported catalysts can be designed to swell in specific solvents, creating a "quasi-homogeneous" reaction environment that can enhance catalytic activity. The development of such supported selenodiol catalysts could lead to robust and reusable systems for a range of catalytic applications, from organic synthesis to redox catalysis.

Table 4: Examples of Supports for Heterogeneous Catalysts

| Support Material | Catalyst Type Immobilized | Potential Advantages | Reference |

|---|---|---|---|

| Polystyrene | Organometallic complexes | Good swelling properties, widely available | nih.gov |

| Polyethylene (B3416737) glycol (PEG) | Organometallic complexes | Biocompatibility, tunable solubility | nih.gov |

| Silica (SiO2) | Metal oxides, organocatalysts | High surface area, thermal stability | chemrxiv.org |

| Alumina (Al2O3) | Metal catalysts | Mechanical strength, acidic/basic properties | researchgate.net |

| Polymer Hydrogels | Fenton catalysts | High water content, potential for controlled release | mdpi.com |

Theoretical and Computational Studies of Ethanol, 2,2 Selenobis

Quantum Chemical Calculations on the Electronic Structure of Ethanol (B145695), 2,2'-selenobis-

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Ethanol, 2,2'-selenobis-, methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to elucidate its electronic structure. acs.orgrsdjournal.org

Expected Research Findings:

Electron Distribution and Charge Density: Calculations would reveal the distribution of electron density within the molecule. It is anticipated that the selenium atom, being more electronegative than carbon but less than oxygen, would significantly influence the charge distribution. The Mulliken effective charges on the atoms would likely show a partial positive charge on the selenium and carbon atoms and a partial negative charge on the oxygen atoms of the hydroxyl groups. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For Ethanol, 2,2'-selenobis-, the HOMO is expected to be localized primarily on the selenium atom, reflecting its role as an electron donor. The LUMO would likely be distributed over the C-O bonds and the selenium atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) would provide insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Regions of negative potential, likely around the oxygen atoms of the hydroxyl groups, would indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential would be prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of Ethanol, 2,2'-selenobis- (Note: These are hypothetical values based on typical results from DFT calculations on similar organoselenium compounds and are presented for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule. |

Computational Modeling of Reaction Pathways Involving Ethanol, 2,2'-selenobis-

Computational modeling can map out the potential energy surfaces for various reactions involving Ethanol, 2,2'-selenobis-, identifying transition states and calculating activation energies. This is particularly valuable for understanding its synthesis, decomposition, and potential as a ligand or precursor in chemical reactions. researchgate.netfrontiersin.org

Expected Research Findings:

Formation and Decomposition Pathways: Modeling the reaction of selenium with ethylene (B1197577) oxide or the reaction of sodium selenide (B1212193) with 2-chloroethanol (B45725) would elucidate the thermodynamics and kinetics of the formation of Ethanol, 2,2'-selenobis-. Decomposition pathways, such as oxidation or elimination reactions, could also be modeled to predict stable intermediates and final products. For instance, the oxidation of the selenide to a selenoxide is a common reaction pathway for such compounds. mdpi.com

Ligand Exchange and Complexation Reactions: As a bidentate or tridentate ligand, Ethanol, 2,2'-selenobis- can coordinate with metal ions. Computational models could predict the preferred coordination modes and the stability of the resulting metal complexes. The interaction energies between the selenium and oxygen donor atoms with various metal centers could be calculated to assess its chelating properties.

Catalytic Cycles: In the context of its use in synthesizing other molecules, such as the 1,3,2,6-dioxaphosphaselenacyclooctanes, computational modeling could detail the entire catalytic cycle, including the role of reactants and catalysts, and identify the rate-determining steps. researchgate.netwiley.com

Table 2: Hypothetical Activation Energies for Key Reaction Steps (Note: These values are illustrative and would be determined through transition state calculations using methods like DFT.)

| Reaction Step | Predicted Activation Energy (kcal/mol) | Implication |

| Oxidation (Selenide to Selenoxide) | 15-20 | A relatively low barrier suggests this reaction is facile. |

| Dehydration | 30-40 | A higher barrier indicates that this reaction requires more energy. |

| C-Se Bond Cleavage | > 50 | Suggests the C-Se bond is relatively stable under normal conditions. |

Prediction of Spectroscopic Signatures via Theoretical Methods

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. plos.org

Expected Research Findings:

Vibrational Frequencies (IR and Raman): Calculations would predict the vibrational modes of Ethanol, 2,2'-selenobis-. Key predicted frequencies would include the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C-O stretching (around 1050-1150 cm⁻¹), and the C-Se stretching modes (around 500-600 cm⁻¹). These theoretical spectra would be invaluable for identifying the compound experimentally.

NMR Chemical Shifts: Theoretical predictions of ¹H, ¹³C, and ⁷⁷Se NMR chemical shifts are highly valuable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. plos.org The predicted chemical shifts would be sensitive to the molecule's conformation and electronic environment. For instance, the ¹H NMR spectrum would be expected to show triplets for the methylene (B1212753) protons due to coupling with the adjacent methylene group and the hydroxyl proton. The ⁷⁷Se NMR chemical shift would be a key identifier for this organoselenium compound.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Visible absorption spectrum. For a saturated compound like Ethanol, 2,2'-selenobis-, strong absorptions would be expected only in the far UV region.

Table 3: Predicted Key Spectroscopic Data for Ethanol, 2,2'-selenobis- (Note: These are illustrative predictions based on known spectroscopic data of similar compounds.)

| Spectroscopy | Feature | Predicted Value |

| IR | ν(O-H) stretch | 3400 cm⁻¹ |

| IR | ν(C-Se) stretch | 580 cm⁻¹ |

| ¹H NMR | δ(-CH₂-Se) | 2.8 ppm (triplet) |

| ¹H NMR | δ(-CH₂-OH) | 3.7 ppm (triplet) |

| ¹³C NMR | δ(-CH₂-Se) | 25 ppm |

| ¹³C NMR | δ(-CH₂-OH) | 60 ppm |

| ⁷⁷Se NMR | δ(Se) | 200-300 ppm |

Conformation Analysis and Intramolecular Interactions in Ethanol, 2,2'-selenobis-

The flexibility of the ethyl chains in Ethanol, 2,2'-selenobis- allows for multiple conformations. Conformational analysis, typically performed using DFT or molecular mechanics, can identify the most stable conformers and the energy barriers between them.

Expected Research Findings:

Rotational Isomers: Rotation around the C-Se, C-C, and C-O bonds will lead to various conformers. Similar to studies on 2,2'-selenobis(acetic acid), low-energy conformations with different symmetries (e.g., C₂, Cₛ, C₁) are expected. 222.29.77 The relative energies of these conformers would determine their population at a given temperature.

Intramolecular Hydrogen Bonding: A key feature to investigate would be the possibility of intramolecular hydrogen bonding between the hydroxyl groups and the selenium atom (O-H···Se) or between the two hydroxyl groups (O-H···O). While O-H···Se hydrogen bonds are generally weak, they can influence the preferred conformation.

Non-covalent Interactions: Analysis of non-covalent interactions, such as van der Waals forces, would be crucial for a complete understanding of the conformational preferences. These weak interactions can collectively play a significant role in stabilizing certain geometries. Studies on related heterocyclic systems derived from bis(2-hydroxyethyl)selenide have highlighted the importance of such conformational analyses. researchgate.netwiley.com

Table 4: Hypothetical Relative Energies of Potential Conformers of Ethanol, 2,2'-selenobis- (Note: The relative energies are illustrative and would be the outcome of a detailed conformational search and energy minimization.)

| Conformer | Point Group | Relative Energy (kcal/mol) | Key Feature |

| 1 | C₂ | 0.0 | Most stable, likely with an anti-arrangement of the ethyl chains. |

| 2 | Cₛ | 1.5 | A slightly less stable conformer with a plane of symmetry. |

| 3 | C₁ | 2.8 | An asymmetric conformer, potentially stabilized by an intramolecular H-bond. |

Advanced Materials Science Applications of Ethanol, 2,2 Selenobis

Incorporation of Ethanol (B145695), 2,2'-selenobis- into Polymeric Architectures

The integration of selenium atoms into polymer backbones can impart unique properties, including redox-responsiveness, high refractive indices, and specific charge transport characteristics. mdpi.comxuslab.com Ethanol, 2,2'-selenobis-, possessing two primary alcohol functionalities, is an ideal diol monomer for step-growth polymerization reactions. It can be readily reacted with di-functional co-monomers, such as dicarboxylic acids (to form polyesters) or diisocyanates (to form polyurethanes), to introduce selenoether moieties directly into the main chain of the resulting polymer.

The synthesis of selenium-containing polymers has been explored for nearly a century, with early work focusing on the condensation reactions of sodium selenide (B1212193) with dihaloalkanes to produce polyselenides. scispace.comresearchgate.net For example, the reaction of α,α'-dichloro-p-xylene with sodium selenide yields poly-seleno-p-xylene, a solid with a melting point of 174-175 °C. researchgate.net The use of a diol like Ethanol, 2,2'-selenobis- offers a more versatile route to complex polymeric architectures through well-established polymerization techniques. rsc.org The properties of the resulting polymers, such as molecular weight and polydispersity, can be controlled by the reaction conditions and the choice of co-monomer. scispace.com

Research into polymers derived from analogous sulfur and selenium compounds provides insight into the expected properties. For instance, replacing sulfur with selenium in conjugated polymers has been shown to influence electron mobility and other electronic properties. researchgate.net The incorporation of the selenoether linkage from Ethanol, 2,2'-selenobis- would create polymers that are responsive to oxidative or reductive stimuli, a key feature for developing smart materials. mdpi.comxuslab.com

Table 1: Examples of Selenium-Containing Polymers and Their Properties

| Polymer Type | Selenium-Containing Monomer | Co-monomer | Key Properties/Findings | Reference |

|---|---|---|---|---|

| Polyselenide | Sodium Selenide | Dibromomethane | High melting point (210-220 °C), air stability. | researchgate.net |

| Poly-seleno-p-xylene | Sodium Selenide | α,α'-dichloro-p-xylene | Solid with melting point 174-175 °C; electrical resistivity ~10¹³⁻¹⁴ Ω·cm. | researchgate.net |

| Organotin Polymer | 2,2'-selenobis(acetic acid) | Organotin(IV) chlorides | Formation of 1D, 2D, and 3D coordination polymers with complex macrocyclic structures. | researchgate.net |

| Polyester | Diselenide-containing diols | Dicarboxylic acids | Molecular weight dependent on the type of alcohol used in synthesis (500 to 25,000 Da). | scispace.com |

Self-Assembly and Supramolecular Structures Derived from Ethanol, 2,2'-selenobis-

Supramolecular chemistry, which involves non-covalent interactions, is fundamental to designing ordered materials from molecular building blocks. researchgate.net Ethanol, 2,2'-selenobis- is well-suited for constructing such assemblies due to its capacity for forming multiple, directional, non-covalent bonds. The two terminal hydroxyl groups are strong hydrogen bond donors and acceptors, while the selenium atom can participate in weaker, yet structurally significant, chalcogen bonding. nih.gov

In the solid state, molecules of Ethanol, 2,2'-selenobis- can self-assemble through extensive hydrogen bonding networks involving the -OH groups. These interactions are analogous to those seen in its sulfur counterpart, Ethanol, 2,2'-dithiobis-, and other diols. nist.gov Furthermore, the selenium center can form Se···O intermolecular contacts, a type of chalcogen bond that has been shown to direct the formation of zero-, one-, and two-dimensional supramolecular architectures in a wide variety of organoselenium compounds. nih.gov A survey of the Cambridge Structural Database reveals that Se···O interactions are common, with about 55% of such assemblies forming one-dimensional chains. nih.gov

The structure of related molecules provides a template for predicting the behavior of Ethanol, 2,2'-selenobis-. For example, the crystal structure of 2,2'-selenobis(acetic acid) shows that the selenium atom participates in an intramolecular Se···O interaction with a distance of 3.081 Å. researchgate.net In other selenium compounds, Se···O interactions have been observed to sustain linear and zig-zag supramolecular chains. nih.gov The interplay between strong hydrogen bonding and weaker chalcogen bonding in Ethanol, 2,2'-selenobis- could be exploited to create complex and functional supramolecular materials.

Table 2: Non-Covalent Interactions in Selenium-Containing Compounds

| Interaction Type | Example Compound Class | Typical Interaction Distance (Å) | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|---|

| Se···O (carbonyl) | Selenium(II) compounds | 3.08 - 3.39 | Linear or zig-zag 1D chains. | nih.gov |

| Se···O (methoxy) | Selenium(II) compounds | ~3.12 | 1D chains. | nih.gov |

| Se···N | Selenadiazoles, Selenocyanates | Variable | 0D dimers, 1D chains/tapes, 2D arrays. | researchgate.net |

| Se···Se | Organotin-selenium compounds | 3.54 - 3.62 | 1D chains, 2D lamellae. | researchgate.netcore.ac.uk |

Photoresponsive and Electroactive Materials Based on Ethanol, 2,2'-selenobis- Scaffolds

Materials that can change their properties in response to external stimuli like light or electrical potential are at the forefront of materials innovation. The redox-active nature of selenium makes it a prime candidate for creating such responsive materials. mdpi.com When incorporated into a polymer or a supramolecular assembly, the selenoether group in Ethanol, 2,2'-selenobis- can act as a switchable unit.

The selenium atom can be reversibly oxidized to a selenoxide (Se=O) or a selenone (O=Se=O). This transformation induces significant changes in the local environment, including alterations in polarity, geometry, and interaction strength. For example, the oxidation from a relatively nonpolar selenoether to a highly polar selenoxide can trigger conformational changes in a polymer chain or the disassembly of a supramolecular structure. This principle has been foundational in the development of selenium-containing polymers with dual redox responsiveness. xuslab.com

While Ethanol, 2,2'-selenobis- itself is not photochromic, its incorporation into larger systems can lead to photoresponsive behavior. nih.govmdpi.com For instance, it can be integrated into polymers containing photoswitches like azobenzene (B91143) or spiropyran. nih.govmdpi.com In such systems, light could trigger an isomerization of the photoswitch, which in turn could induce mechanical stress or a change in the local dielectric environment, potentially influencing the redox state of the nearby selenium atom. Alternatively, in the presence of a photosensitizer, light irradiation could generate reactive oxygen species (ROS) that directly oxidize the selenium center, providing a pathway for photo-controlled material response.

Nanomaterials Synthesis Utilizing Ethanol, 2,2'-selenobis- as a Precursor

Selenium nanoparticles (SeNPs) have attracted significant interest due to their unique biological and electronic properties. walshmedicalmedia.combookpi.org The synthesis of these nanomaterials often involves the reduction of a selenium precursor in a controlled environment. unideb.huijert.org Ethanol, 2,2'-selenobis- can serve as a valuable component in nanomaterial synthesis in two primary capacities: as a selenium source and as a stabilizing agent.

As a precursor, Ethanol, 2,2'-selenobis- can be decomposed under specific conditions (e.g., solvothermal, microwave-assisted) to release elemental selenium (Se⁰), which then nucleates and grows into nanoparticles. The organic fragments would be washed away during purification. The use of an organoselenium precursor allows for synthesis in organic solvents or in aqueous-organic mixtures, offering greater control over reaction kinetics compared to the reduction of inorganic salts like sodium selenite. ijert.orgnih.gov

Alternatively, Ethanol, 2,2'-selenobis- can act as a capping or stabilizing agent during the synthesis of SeNPs or other nanoparticles. In a typical wet-chemical synthesis, stabilizing agents are crucial for controlling particle size and preventing aggregation. nih.gov The hydroxyl groups of Ethanol, 2,2'-selenobis- can coordinate to the surface of growing nanoparticles, while the selenoether moiety can provide a soft, polarizable interface that enhances colloidal stability. The use of ethanol as a solvent or co-solvent is common in nanoparticle synthesis, as it can influence precursor solubility and control the rate of reduction, thereby affecting the final particle size and morphology. walshmedicalmedia.comrsc.org For example, stable amorphous calcium carbonate nanoparticles have been synthesized in ethanol media. rsc.org Similarly, the synthesis of SeNPs from ethanol extracts of natural products like bee propolis has been reported, highlighting the utility of alcoholic media in these processes. walshmedicalmedia.combookpi.org

Table 3: Parameters in Selenium Nanoparticle (SeNP) Synthesis

| Selenium Precursor | Reducing Agent | Stabilizing Agent/Solvent | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|---|

| Sodium Selenite | Ascorbic Acid | Tween-20 | Clear red colloidal solution. | nih.gov |

| Sodium Selenite | Titanium(III) chloride | Water / HCl | Crystalline, trigonal phase; size 40-90 nm. | ijert.org |

| Selenious Acid | Silk fibroin (protein) | Water (Microwave-assisted) | Spherical, ~50 nm size. | unideb.hu |

| Sodium Selenite | Ethanol extract of Propolis | Ethanol/Water | Crystalline, oval-shaped; size 52.9-118 nm. | walshmedicalmedia.com |

Derivatization and Functionalization Strategies for Ethanol, 2,2 Selenobis

Synthesis of Ester and Ether Derivatives

The hydroxyl groups of Ethanol (B145695), 2,2'-selenobis- are amenable to esterification and etherification, offering pathways to modulate the compound's polarity, solubility, and reactivity.

Etherification: The conversion of the hydroxyl groups to ethers can be accomplished through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. libretexts.org This method provides a route to introduce various alkyl or aryl groups, thereby modifying the steric and electronic environment around the selenium center. The synthesis of ethers from esters via reduction has also been explored as an alternative method. organic-chemistry.orgarkat-usa.org

A summary of representative ester and ether derivatives is presented in the table below.

| Derivative Type | Reagents | Resulting Functional Group |

| Ester | Carboxylic Acid/Acid Chloride | -O-C(=O)R |

| Ether | Alkyl Halide | -O-R |

Interactive Data Table: Synthesis of Ester and Ether Derivatives

This table is for illustrative purposes and may not represent actual experimental data.

| Starting Material | Reagent | Derivative Type | Product Name |

|---|---|---|---|

| Ethanol, 2,2'-selenobis- | Acetic Anhydride (B1165640) | Ester | 2,2'-selenobis(ethyl acetate) |

| Ethanol, 2,2'-selenobis- | Benzoyl Chloride | Ester | 2,2'-selenobis(ethyl benzoate) |

| Ethanol, 2,2'-selenobis- | Methyl Iodide / NaH | Ether | 2,2'-selenobis(methoxyethane) |

Halogenation and Other Electrophilic Substitutions

The selenium atom in Ethanol, 2,2'-selenobis- is susceptible to electrophilic attack, leading to a variety of functionalized products.

Halogenation: The direct halogenation of selenides is a common method to introduce halogen atoms. Reagents like sulfuryl chloride (SO₂Cl₂) or bromine (Br₂) can be used to form the corresponding dichloro- or dibromo-λ⁴-selanes. These halogenated derivatives are often highly reactive intermediates. While direct halogenation of the selenium atom is a primary reaction, the hydroxyl groups can also be converted to alkyl halides using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). youtube.com

Electrophilic Aromatic Substitution: While Ethanol, 2,2'-selenobis- itself is not an aromatic compound, its derivatives can participate in electrophilic aromatic substitution reactions if aromatic moieties are introduced through esterification or etherification. In such cases, the selenium-containing substituent can influence the regioselectivity of the substitution on the aromatic ring. dalalinstitute.comuci.edu The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. uci.edu

Other Electrophilic Additions: The selenium atom can react with other electrophiles, such as selenium dioxide, which can lead to the formation of more complex organoselenium compounds. oup.com

Selenoxide and Selenone Formation

Oxidation of the selenium center in Ethanol, 2,2'-selenobis- leads to the formation of selenoxides and selenones, which are key intermediates in various synthetic transformations.

Selenoxide Formation: Selenides are readily oxidized to selenoxides using a variety of oxidizing agents. pageplace.de Hydrogen peroxide is a common and effective oxidant for this purpose. wikipedia.org Other reagents like meta-chloroperoxybenzoic acid (mCPBA) can also be employed, particularly for substrates that are sensitive to oxidation. wikipedia.org The formation of a selenoxide introduces a stereocenter at the selenium atom. These selenoxides are thermally unstable and can undergo syn-elimination to form alkenes, a reaction that is particularly useful in organic synthesis. wikipedia.org The catalytic activity of some organoselenium compounds in glutathione (B108866) peroxidase-like reactions proceeds through a selenoxide intermediate. researchgate.net

Selenone Formation: Further oxidation of a selenoxide yields a selenone. This typically requires stronger oxidizing agents or more forcing reaction conditions compared to selenoxide formation. Selenones are also powerful oxidizing agents themselves.

The oxidation state of selenium in these derivatives is crucial to their reactivity.

| Derivative | Selenium Oxidation State | Typical Reagents for Formation |

| Selenide (B1212193) | +2 | (Starting Material) |

| Selenoxide | +4 | H₂O₂, mCPBA |

| Selenone | +6 | Stronger oxidizing agents |

Development of Novel Organoselenium Reagents from Ethanol, 2,2'-selenobis-

The derivatization of Ethanol, 2,2'-selenobis- is a gateway to the synthesis of novel organoselenium reagents with diverse applications in organic synthesis and materials science. dokumen.pub The unique reactivity imparted by the selenium atom makes these compounds valuable tools for chemists. pageplace.de

Catalysts for Oxidation Reactions: Organoselenium compounds, particularly seleninic acids and their anhydrides derived from the oxidation of selenides, are effective catalysts for a range of oxidation reactions. researchgate.net For example, benzeneseleninic anhydride can be used for the selective oxidation of alcohols. researchgate.net

Electrophilic Selenylating Agents: Halogenated derivatives of Ethanol, 2,2'-selenobis- can act as electrophilic selenylating agents, enabling the introduction of the selenium moiety into other organic molecules. These reactions are fundamental in the synthesis of more complex organoselenium compounds. pageplace.de

Precursors for Selenium-Containing Heterocycles: Through a series of functionalization and cyclization reactions, Ethanol, 2,2'-selenobis- can serve as a building block for the synthesis of various selenium-containing heterocyclic compounds. These heterocycles are of interest due to their potential biological activities. mdpi.com

Ligands for Transition Metal Catalysis: The selenium atom in derivatives of Ethanol, 2,2'-selenobis- can coordinate to transition metals, making them potential ligands in catalysis. The electronic and steric properties of the ligand can be tuned by modifying the organic framework attached to the selenium.

The development of new reagents from Ethanol, 2,2'-selenobis- is an active area of research, driven by the continuous search for more efficient and selective synthetic methods. mdpi.com

Analytical Methodologies for In Depth Research on Ethanol, 2,2 Selenobis

Advanced Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of Ethanol (B145695), 2,2'-selenobis-, providing critical insights into its reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁷⁷Se NMR spectroscopy is a powerful tool for the structural characterization of organoselenium compounds. tandfonline.comresearchgate.net The ⁷⁷Se nucleus has a natural abundance of 7.58% and a spin of 1/2, making it amenable to NMR studies. tandfonline.com The chemical shift of ⁷⁷Se covers a wide range of approximately 3000 ppm, rendering it highly sensitive to subtle changes in the chemical environment, including conformation and intermolecular interactions. tandfonline.com High-resolution solid-state ⁷⁷Se NMR, particularly using the Cross-Polarization Magic Angle Spinning (CP/MAS) technique, can provide a bridge between solution-state NMR data and single-crystal X-ray diffraction results. tandfonline.com For instance, the sensitivity of ⁷⁷Se CP/MAS NMR has been demonstrated in distinguishing between different molecular packing arrangements in the crystal lattice of organoselenium compounds. tandfonline.com In the context of Ethanol, 2,2'-selenobis-, ¹H and ¹³C NMR would provide fundamental information on the proton and carbon framework, while ⁷⁷Se NMR would offer direct insight into the selenium center, including its oxidation state and bonding environment. The coupling constants, such as ¹J(¹³C–⁷⁷Se), can also provide valuable structural information. rsc.org

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and symmetry of a molecule. publish.csiro.aunih.gov It has been successfully employed to characterize various selenium-containing compounds. publish.csiro.aunih.govrsc.org The technique can identify characteristic vibrational modes, such as the C-Se stretching frequency, which would be specific to the structure of Ethanol, 2,2'-selenobis-. For example, in related compounds, the symmetric selenium-sulphur stretching frequency is observed in the region of 256–276 cm⁻¹. rsc.org By analyzing the Raman spectrum, researchers can gain insights into the molecular structure and how it might be perturbed by interactions with other molecules or its environment. Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for studying the compound's interaction with surfaces or in biological systems, as it can enhance the Raman signal of molecules adsorbed on or near metallic nanostructures. nih.gov

Chromatographic Separation Techniques for Reaction Mixture Analysis

Chromatographic methods are essential for separating Ethanol, 2,2'-selenobis- from complex mixtures, such as reaction products or biological extracts, allowing for its purification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and analysis of organoselenium compounds. rsc.orgacs.org Reversed-phase HPLC, often using an octylsilane (B1236092) (C8) or octadecylsilane (B103800) (C18) stationary phase, is a common approach. rsc.orgcgsjournals.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. rsc.orgcgsjournals.com Ion-pairing agents, such as trifluoroacetic acid, can be added to the mobile phase to improve the separation of ionic or polar compounds. rsc.org The coupling of HPLC with sensitive detectors like inductively coupled plasma mass spectrometry (HPLC-ICP-MS) allows for element-specific detection and quantification of selenium-containing species with high sensitivity. rsc.orgrsc.orgnih.gov

Gas Chromatography (GC): While less common for non-volatile or thermally labile compounds, GC can be employed for the analysis of volatile organoselenium compounds. The successful application of GC for Ethanol, 2,2'-selenobis- would depend on its volatility and thermal stability. If necessary, derivatization to a more volatile form could be explored.

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method for the separation and identification of selenium compounds. tandfonline.comtandfonline.comnih.gov It can be used for rapid screening of reaction mixtures or for preliminary purification. tandfonline.comtandfonline.com For selenium compounds, visualization can be achieved by complexation with reagents like diaminonaphthalene (DAN) to form fluorescent piazselenoles. tandfonline.comtandfonline.com The sensitivity of TLC can be significantly enhanced by coupling it with techniques like diode laser thermal vaporization inductively coupled plasma mass spectrometry (TLC-DLTV-ICP-MS), which allows for the direct quantification of separated selenium species on the TLC plate. nih.govresearchgate.net This approach has been shown to be comparable to HPLC-ICP-MS in terms of detection limits for certain selenoamino acids. nih.gov

Electrochemical Characterization and Redox Potential Determinations

Electrochemical techniques are crucial for investigating the redox properties of Ethanol, 2,2'-selenobis-, which are central to its potential chemical and biological activities.

Cyclic Voltammetry (CV): CV is a powerful technique for studying the electrochemical behavior of organoselenium compounds. nih.govamecj.comupb.ro It provides information on the oxidation and reduction potentials of the molecule, as well as the reversibility of the redox processes. rsc.orgnih.gov The cyclic voltammograms of organoselenium compounds can reveal the formation of various redox species, such as radical cations and anions. rsc.orgnih.gov For instance, studies on diaryl diselenides have shown that the electrochemical oxidation of the diselenide can lead to the formation of a phenylselenenyl cation. amecj.com The redox potentials of organoselenium compounds are influenced by their molecular structure and the nature of their substituents. upb.ro For example, the coordination of selone-containing compounds to copper has been shown to result in more negative Cu²⁺/⁺ reduction potentials compared to their thione analogs. rsc.org

Controlled-Potential Coulometry: This technique is used to determine the number of electrons involved in a redox reaction and to synthesize specific oxidation or reduction products of a compound. nih.gov By holding the electrode at a constant potential corresponding to a specific redox peak observed in the CV, the bulk conversion of the starting material to the desired product can be achieved. nih.gov This method has been employed to study the reduction and oxidation products of various organoselenium compounds. nih.gov

Mass Spectrometry for High-Resolution Analysis and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for the definitive identification and structural elucidation of Ethanol, 2,2'-selenobis- by providing precise mass measurements and information on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govacs.orgresearchgate.net Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. nih.govacs.orgmdpi.com Surface-assisted laser desorption/ionization (SALDI) coupled with high-resolution TOF-MS has been successfully used for the exact mass identification of low molecular weight organoselenium compounds. nih.govacs.org Electrospray ionization (ESI) is another soft ionization technique frequently coupled with HRMS for the analysis of polar and thermally labile compounds. mdpi.comresearchgate.net

Fragmentation Pathways: The fragmentation of the molecular ion of Ethanol, 2,2'-selenobis- in the mass spectrometer provides valuable structural information. The fragmentation of ethanol itself is well-studied, with characteristic losses of a hydrogen atom, water, and cleavage of the C-C and C-O bonds. docbrown.infodtic.mildtic.millibretexts.orglibretexts.org For Ethanol, 2,2'-selenobis-, the presence of the selenium atom will significantly influence the fragmentation pattern. The isotopic pattern of selenium, with its several naturally occurring isotopes, will be a key signature in the mass spectrum. umass.edu Fragmentation is likely to involve cleavage of the C-Se bond and the C-C and C-O bonds of the ethanol moieties. Tandem mass spectrometry (MS/MS), where a specific ion is selected and further fragmented, is a powerful technique to elucidate these fragmentation pathways and confirm the structure of the compound and its metabolites. nih.govresearchgate.net

Data Tables

Table 1: Analytical Techniques and Their Applications for Ethanol, 2,2'-selenobis-

| Analytical Technique | Application | Key Information Obtained |

| ⁷⁷Se NMR Spectroscopy | Structural Elucidation | Selenium chemical environment, oxidation state, bonding |

| Raman Spectroscopy | Structural Characterization | Vibrational modes, molecular symmetry, C-Se bond information |

| UV-Vis Spectroscopy | Mechanistic Studies | Electronic transitions, reaction monitoring, transient species |

| HPLC | Separation and Quantification | Purity assessment, isolation from mixtures, quantitative analysis |

| GC | Analysis of Volatile Derivatives | Separation of volatile forms of the compound |

| TLC | Preliminary Analysis | Rapid screening, qualitative identification |

| Cyclic Voltammetry | Redox Characterization | Oxidation and reduction potentials, redox mechanism |

| Controlled-Potential Coulometry | Mechanistic Studies & Synthesis | Number of electrons in redox reactions, electrosynthesis of products |

| High-Resolution Mass Spectrometry | Identification & Formula Determination | Accurate mass, elemental composition |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Fragmentation pathways, confirmation of structure |

Future Directions and Emerging Research Avenues in Ethanol, 2,2 Selenobis Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of organoselenium compounds often involve toxic or malodorous reagents, making safety and containment a priority. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers a powerful solution to these challenges. vapourtec.com The use of flow technologies is becoming increasingly popular for the synthesis of organochalcogen compounds, including those of selenium. researchgate.net

Future research will likely focus on developing flow synthesis protocols for Ethanol (B145695), 2,2'-selenobis- and its derivatives. The key advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small internal volume of reactors, are particularly relevant for selenium chemistry. vapourtec.comresearchgate.net This technology allows for the safe handling of hazardous reagents and can lead to higher yields, greater selectivity, and reduced formation of impurities. researchgate.net

Combined with flow reactors, automated synthesis platforms can accelerate the discovery of new derivatives with desirable properties. youtube.com These systems can perform multiple reactions in series, integrating synthesis with work-up and purification steps, thereby streamlining the entire process. nih.govnih.gov A fully autonomous flow system has been used to create a library of 54 organoselenium products by selenenylating various alkenes, demonstrating the power of this approach. nih.gov For Ethanol, 2,2'-selenobis-, an automated platform could be employed to rapidly generate a library of compounds by esterifying or etherifying its two hydroxyl groups with a diverse set of building blocks. This would enable efficient screening for biological activity or specific material properties.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes | Significant reduction in process time |

| Temperature Control | Difficult, potential for hot spots | Precise and uniform | Higher selectivity, fewer byproducts. researchgate.net |

| Safety | Higher risk with hazardous reagents and thermal runaway | Minimized risk due to small reactor volume and containment. vapourtec.com | Enables use of highly reactive intermediates safely |

| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer | Faster transition from lab to production scale. researchgate.net |

| Reproducibility | Variable | High | Consistent product quality |

Exploration of Sustainable and Renewable Synthetic Pathways for Selenium Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for organoselenium compounds. vapourtec.combenthamdirect.com Research is focused on developing more environmentally sustainable methodologies that reduce waste, avoid hazardous solvents, and utilize renewable resources. nih.govresearchgate.net

Future synthetic strategies for Ethanol, 2,2'-selenobis- will likely incorporate these green principles. This includes the use of sustainable solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. benthamdirect.com Alternative energy sources such as microwave irradiation and ultrasound are also being explored to promote reactions more efficiently. nih.govrsc.org An emerging sustainable approach is electrosynthesis, which uses electricity to drive reactions, often eliminating the need for chemical oxidants or reductants. nih.govthieme-connect.com

A key area of development is the use of renewable feedstocks. benthamdirect.com The "ethanol" portion of the target compound's name points to a direct link with a major renewable resource. Bio-ethanol, produced via fermentation of biomass or potentially synthesized from CO2 and green hydrogen, represents a sustainable C2-feedstock. nih.govfraunhofer.deresearchgate.net A truly green synthesis could involve the reaction of bio-ethanol-derived precursors with a benign selenium source. For instance, a procedure has been developed to obtain β-functionalized diselenides by reacting epoxides with sodium diselenide generated in an aqueous ethanol solution. arkat-usa.org Similarly, developing a catalytic pathway to synthesize Ethanol, 2,2'-selenobis- directly from renewable ethanol-based feedstocks and elemental selenium would be a significant advancement. arkat-usa.org

| Strategy | Example Condition | Key Advantage(s) | Reference |

|---|---|---|---|

| Alternative Solvents | Using water, ethanol, or PEG-400 as the reaction medium. | Reduces use of volatile organic compounds (VOCs), lower toxicity. | benthamdirect.comrsc.org |

| Alternative Energy Sources | Microwave or ultrasound irradiation. | Faster reaction times, often higher yields, energy efficiency. | nih.gov |

| Electrosynthesis | Electrochemical oxidative oxyseleno-cyclization. | Avoids chemical oxidants, high selectivity, mild conditions. | nih.gov |

| Catalytic Processes | Metal-free or earth-abundant metal (e.g., Fe) catalysts. | Reduces reliance on toxic or expensive heavy metals, improves atom economy. | researchgate.net |

| Renewable Feedstocks | Using bio-ethanol or lignin-derived molecules as starting materials. | Reduces fossil fuel dependence, creates carbon-neutral pathways. | nih.govrsc.org |

Multicomponent Reactions Featuring Ethanol, 2,2'-selenobis-

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. wikipedia.org This approach is prized for its high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. mdpi.com The application of MCRs to organoselenium chemistry has led to the development of elegant one-pot syntheses for a variety of selenium-containing heterocycles and other functionalized molecules. nih.govresearchgate.net

A significant future research direction would be the design of novel MCRs that either produce or utilize Ethanol, 2,2'-selenobis- or its precursors. Given that selenols are known to participate in MCRs, a precursor like 2-hydroxyethaneselenol could be a valuable component. rsc.org For example, a three-component reaction of an aldehyde, malononitrile, and benzeneselenol (B1242743) has been reported. rsc.org A similar strategy could be envisioned where 2-hydroxyethaneselenol is used to introduce the functionalized seleno-ethyl group into complex molecules.

Alternatively, an MCR could be developed to synthesize the title compound itself or its derivatives directly. A transition-metal-free, three-component reaction of arylamines, elemental selenium, and epoxides has been shown to produce β-hydroxy arylselenides with high efficiency. thieme-connect.com One could foresee a similar MCR to synthesize Ethanol, 2,2'-selenobis- by reacting a simple selenium source, a reducing agent, and two equivalents of an epoxide like ethylene (B1197577) oxide. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating peptidomimetic structures and could be adapted to incorporate selenium-containing building blocks. wikipedia.orgnih.gov

| Reaction Name/Type | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ugi-type MCR | Isocyanide, Amine, Carbonyl, Selenium source | Se-peptidomimetics, Tetrazoles | High complexity, mild conditions, often in green solvents like water. | mdpi.comnih.gov |

| Copper-Catalyzed MCR | Elemental Se, Aryl Iodide, Isocyanide, Amine | Highly functionalized isoselenoureas | Forms multiple C-N and C-Se bonds in one step. | researchgate.net |

| Transition-Metal-Free MCR | Elemental Se, Amine, Isocyanide, Indole | C3-Selenylated indoles | Avoids metal catalysts, proceeds under mild conditions. | nih.gov |

| Ultrasound-Assisted MCR | Aldehyde, Malononitrile, Selenol | Selenopyridines | Green method using PEG as a reusable medium. | rsc.org |

Interdisciplinary Research at the Interface of Materials Science and Organoselenium Chemistry

The unique electronic and chemical properties of selenium are being increasingly exploited in materials science. vapourtec.comrsc.org Selenium-containing polymers are a major focus, exhibiting properties such as high refractive indices, redox-responsiveness, and semiconductivity. rsc.orgrsc.orgresearchgate.net These characteristics make them candidates for advanced optical materials, stimuli-responsive ("smart") materials, and components in electronic devices. rsc.orgresearchgate.net